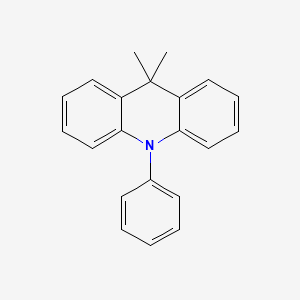

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine

Description

BenchChem offers high-quality 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9,9-dimethyl-10-phenylacridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-21(2)17-12-6-8-14-19(17)22(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUEZIFXPDRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine, a heterocyclic compound of significant interest in materials science and medicinal chemistry. The document details a robust synthetic protocol via the Buchwald-Hartwig amination, offering insights into the mechanistic rationale and practical considerations of this modern cross-coupling methodology. A thorough characterization of the title compound is presented, encompassing spectroscopic and analytical techniques essential for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and understand the properties of this valuable molecular scaffold.

Introduction: The Significance of the Dihydroacridine Core

The 9,10-dihydroacridine scaffold is a privileged heterocyclic motif that forms the core of numerous functional molecules. Its unique, partially saturated, and bent tricyclic structure imparts specific electronic and steric properties that are highly sought after in various scientific domains. In materials science, derivatives of 9,9-dimethyl-9,10-dihydroacridine are extensively utilized as building blocks for organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF).[1][2] The rigid, non-planar geometry of the dihydroacridine core helps to minimize intermolecular interactions and suppress aggregation-caused quenching, leading to high photoluminescence quantum yields in the solid state.[3]

In the realm of medicinal chemistry, the acridine nucleus is a well-established pharmacophore found in a range of therapeutic agents with diverse biological activities, including anticancer and antibacterial properties.[4][5] The 9,10-dihydroacridine derivatives are being explored as potential antibacterial agents, demonstrating the versatility of this scaffold in drug discovery.[6] The synthesis of specific derivatives, such as 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine, allows for the fine-tuning of photophysical and biological properties, making it a key target for synthetic chemists.

Synthetic Strategy: A Tale of Two Couplings

The key synthetic challenge in the preparation of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine lies in the formation of the C-N bond between the dihydroacridine nitrogen and the phenyl ring. Historically, the Ullmann condensation has been the traditional method for such aryl aminations.[7] However, this reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can limit its applicability to sensitive substrates.[8]

Modern synthetic chemistry offers a more versatile and milder alternative in the form of the palladium-catalyzed Buchwald-Hartwig amination.[9][10] This cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[9] For the synthesis of the title compound, the Buchwald-Hartwig approach is superior as it typically provides higher yields and avoids the harsh conditions of the Ullmann reaction.[11]

The choice of the Buchwald-Hartwig amination is a prime example of leveraging mechanistic understanding to optimize synthetic outcomes. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst. The selection of appropriate ligands, bases, and solvents is critical for an efficient reaction.[12]

Experimental Protocol: Synthesis of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine

This section provides a detailed, step-by-step protocol for the synthesis of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine via a Buchwald-Hartwig amination.

Materials and Reagents

| Reagent/Material | Purity | Supplier |

| 9,9-Dimethyl-9,10-dihydroacridine | 98% | Commercially Available |

| Bromobenzene | 99% | Commercially Available |

| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |

| Tri-tert-butylphosphine tetrafluoroborate | 99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |

| Toluene, Anhydrous | ≥99.8% | Commercially Available |

| Dichloromethane (DCM) | HPLC Grade | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Reaction Workflow

Caption: Synthetic workflow for 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine.

Step-by-Step Procedure

-

To a solution of 9,9-dimethyl-9,10-dihydroacridine (0.30 g, 1.43 mmol) in dry toluene (5 mL) was added potassium carbonate (0.59 g, 4.30 mmol) and bromobenzene (0.25 g, 1.58 mmol).

-

The reaction mixture was purged with nitrogen for 30 minutes.

-

Palladium(II) acetate (32 mg, 0.14 mmol) and tri-tert-butylphosphine tetrafluoroborate (50 mg, 0.172 mmol) were then added.

-

The reaction mixture was stirred at 110 °C for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture was concentrated in vacuo.

-

The residue was diluted with dichloromethane and water, and the aqueous layer was extracted with dichloromethane.

-

The combined organic layers were washed with water and brine solution and dried over anhydrous sodium sulfate.

-

The solvent was removed in vacuo to yield the crude product.

-

The crude mixture was purified by column chromatography on silica gel using hexane as the eluent to afford 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine as a white solid (0.24 g, 80.0% yield).

Comprehensive Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine. The following sections detail the key analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of the target compound.

¹H NMR (300 MHz, CDCl₃, δ):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.66-7.61 | m | 2H | Aromatic protons |

| 7.53 | d, J = 6.9 Hz | 1H | Aromatic proton |

| 7.47 | d, J = 7.5 Hz | 2H | Aromatic protons |

| 7.35 | d, J = 7.5 Hz | 2H | Aromatic protons |

| 7.00-6.92 | m | 4H | Aromatic protons |

| 6.26 | d, J = 7.8 Hz | 2H | Aromatic protons |

| 1.70 | s | 6H | Methyl protons |

¹³C NMR (75 MHz, CDCl₃, δ):

| Chemical Shift (ppm) | Assignment |

| 141.2 | Aromatic C |

| 141.0 | Aromatic C |

| 131.4 | Aromatic C |

| 130.9 | Aromatic C |

| 130.0 | Aromatic C |

| 128.2 | Aromatic C |

| 126.4 | Aromatic C |

| 125.2 | Aromatic C |

| 120.5 | Aromatic C |

| 114.0 | Aromatic C |

| 36.0 | Quaternary C (C9) |

| 31.3 | Methyl C |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine (C₂₁H₁₉N), the expected molecular weight is approximately 285.38 g/mol .[13] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 285. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) at m/z = 270.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is expected to show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, as well as C=C and C-N stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1300 | C-N stretch |

Thermal and Physicochemical Properties

The thermal stability of the compound is crucial for its application in electronic devices. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine decomposition temperatures and phase transitions.[3]

| Property | Value |

| Molecular Formula | C₂₁H₁₉N |

| Molecular Weight | 285.38 g/mol [13] |

| Density | 1.1 ± 0.1 g/cm³[13] |

| Boiling Point | 401.2 ± 25.0 °C at 760 mmHg[13] |

Conclusion and Future Outlook

This technical guide has detailed a reliable and efficient synthesis of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine using the Buchwald-Hartwig amination. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery. The versatility of the dihydroacridine core, coupled with the ability to introduce various substituents through modern cross-coupling reactions, ensures that this class of compounds will continue to be a fertile ground for scientific exploration and technological innovation. Future work will likely focus on the development of novel derivatives with tailored photophysical and biological properties for advanced applications in optoelectronics and medicine.

References

-

Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2023). MDPI. [Link]

-

9,9-Dimethyl-9,10-dihydroacridine. (n.d.). PubChem. [Link]

-

9,9-Dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides with AIE property for OLED application. (2020). Taylor & Francis Online. [Link]

-

Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2023). ResearchGate. [Link]

-

Acridine, 9,10-dihydro-9,9-dimethyl-. (n.d.). NIST WebBook. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

-

Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. (2021). PMC. [Link]

-

The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development. (2021). ResearchGate. [Link]

-

9,9-dimethyl-10-phenyl-9,10-dihydroacridine. (n.d.). Chemsrc. [Link]

-

The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development. (2021). PubMed. [Link]

-

Examples of compounds used in organic light emitting diodes (OLED)... (n.d.). ResearchGate. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Medicinal chemistry of acridine and its analogues. (n.d.). PMC. [Link]

-

Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024). ACS Publications. [Link]

-

9-Phenyl-9,10-dihydroanthracene;pdha. (n.d.). SpectraBase. [Link]

-

Buchwald-Hartwig coupling. (2019). YouTube. [Link]

-

A new look at 9-substituted acridines with various biological activities. (n.d.). PubMed. [Link]

-

Synthetic scheme of (i) 9,9-dimethyl-9,10-dihydroacridine... (n.d.). ResearchGate. [Link]

-

IR spectra of (1) perylene-3,4,9,10-tetracarboxylic acid dianhydride... (n.d.). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

9-substituted Acridine Derivatives With Long Half-Life and Potent Antitumor Activity. (n.d.). Europe PMC. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. [Link]

-

Should I use Buchwald reaction or Ullman reaction? (2015). ResearchGate. [Link]

-

Buchwald-Hartwig and Ullmann amination reactions. (2021). YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. CAS#:717880-39-2 | 9,9-dimethyl-10-phenyl-9,10-dihydroacridine | Chemsrc [chemsrc.com]

Physical and chemical properties of substituted 9,10-dihydroacridines

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 9,10-Dihydroacridines

Abstract

The 9,10-dihydroacridine (DHA) scaffold is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive technical overview of the physical and chemical properties of substituted 9,10-dihydroacridines. We delve into the synthetic methodologies for accessing this core structure, detailing both classical and modern approaches while addressing common synthetic challenges. The guide meticulously explores the unique structural and conformational features of the DHA core and elucidates how substitution patterns modulate its key photophysical and electrochemical properties. Emphasis is placed on the causal relationships between structure and function, particularly concerning redox behavior and spectroscopic characteristics. Detailed experimental protocols for synthesis and characterization are provided, alongside curated data tables and illustrative diagrams to offer researchers, scientists, and drug development professionals a thorough and practical resource for harnessing the potential of this versatile class of compounds.

Introduction to the 9,10-Dihydroacridine Core

The 9,10-dihydroacridine, also known as acridan, is a nitrogen-containing heterocyclic compound featuring a central dihydropyridine ring fused between two benzene rings.[1][2] This core structure is not merely a reduced form of acridine but possesses a distinct set of properties that make it highly valuable. Its non-planar, boat-like conformation and its capacity to act as a potent electron or hydride donor are central to its utility.[3][4]

Substituents at the C9 and N10 positions, as well as on the peripheral aromatic rings, profoundly influence the electronic, steric, and photophysical characteristics of the molecule. This tunability allows for the rational design of DHA derivatives for specific applications, ranging from anticancer agents that interact with biological macromolecules to highly efficient organocatalysts for photoredox reactions.[5][6][7] This guide aims to provide a deep dive into these properties, grounding the discussion in mechanistic principles and practical experimental insights.

Synthesis and Structural Diversity

The accessibility of a wide range of substituted DHAs is fundamental to their study and application. Several synthetic strategies have been developed, each with its advantages and limitations.

Key Synthetic Methodologies

Historically, the acid-catalyzed cyclization of N-phenylanthranilic acid derivatives followed by a double Grignard addition has been a common route.[8] However, this method is often plagued by low yields and the formation of elimination byproducts, particularly when substituents larger than a methyl group are introduced at the C9 position.[8] These side reactions occur during the acid-catalyzed dehydration and cyclization step.[8]

To circumvent these issues, improved and alternative procedures have been developed. One superior route for N-substituted DHAs involves the Bernthsen synthesis of an acridine precursor, followed by N-alkylation to form an acridinium salt.[8] This electrophilic intermediate readily reacts with Grignard reagents to afford the desired 9,9-disubstituted-9,10-dihydroacridine without the issue of elimination products.[8] Microwave-assisted conditions can significantly accelerate these reactions.[8] Other methods include copper-catalyzed N,N-diarylation reactions to construct the core DHA structure.[9]

General Synthetic Workflow Diagram

The following diagram illustrates a common and effective workflow for synthesizing N-methyl-9,9-disubstituted dihydroacridines, avoiding the problematic acid-catalyzed cyclization.

Caption: General workflow for synthesizing 9,9-disubstituted DHAs.

Experimental Protocol: Synthesis of 9,9-Diethyl-10-methyl-9,10-dihydroacridine

This protocol is adapted from an improved procedure that avoids elimination byproducts.[8]

Step 1: Synthesis of 9-Ethylacridine (Bernthsen Reaction)

-

Combine diphenylamine (1.0 eq), propionic acid (10.0 eq), and zinc chloride (3.0 eq) in a microwave-safe vial equipped with a magnetic stir bar.

-

Seal the vial and heat in a microwave reactor at a set temperature (e.g., 200-250°C) for a specified time (e.g., 30-60 minutes).

-

After cooling, carefully unseal the vial. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous base (e.g., saturated NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 9-ethylacridine.

Step 2: Synthesis of 9-Ethyl-10-methylacridinium Iodide

-

Dissolve 9-ethylacridine (1.0 eq) in acetone in a microwave-safe vial.

-

Add methyl iodide (6.0 eq) and seal the vial.

-

Heat in a microwave reactor at 120°C for 30 minutes.

-

Cool the reaction. The acridinium salt typically precipitates. Collect the solid by filtration and wash with diethyl ether to remove impurities.

-

Dry the resulting red solids under vacuum.

Step 3: Synthesis of 9,9-Diethyl-10-methyl-9,10-dihydroacridine

-

Suspend the 9-ethyl-10-methylacridinium iodide (1.0 eq) in anhydrous diethyl ether in a Schlenk flask under an argon atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

While stirring vigorously, slowly add a solution of ethylmagnesium bromide (3.0-4.0 eq, e.g., 1 M in THF).

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature or gently heat to reflux (e.g., 35°C) overnight.

-

Cool the mixture back to 0°C and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography to obtain the final product as a white or pale yellow solid.

Physical Properties

The physical properties of DHAs are dictated by their unique three-dimensional structure and the electronic nature of their substituents.

Molecular Structure and Conformation

The parent 9,10-dihydroacridine molecule is not planar. The central dihydro-ring adopts a boat conformation, causing the two flanking benzene rings to be angled relative to each other.[3] NMR spectroscopy studies have been instrumental in confirming this structure. For 9-substituted DHAs, the larger substituent typically occupies the pseudo-axial position to minimize steric strain.[3] This conformational arrangement is critical as it influences crystal packing, solubility, and interactions with other molecules.

Spectroscopic Properties

UV-Visible Absorption: Unsubstituted 9,10-dihydroacridine exhibits absorption bands in the UV region characteristic of its aniline-like components. The introduction of substituents can significantly alter the absorption profile. Electron-donating groups (EDGs) on the aromatic rings or at the N10 position can cause a bathochromic (red) shift, while electron-withdrawing groups (EWGs) may induce a hypsochromic (blue) shift or introduce new charge-transfer bands.

Fluorescence Spectroscopy: Many DHA derivatives are highly fluorescent. The emission properties are exquisitely sensitive to the substitution pattern. A key feature observed in some derivatives is intramolecular charge transfer (CT).[10][11] In molecules featuring an electron-donating moiety (like the dihydroacridine nitrogen) and an electron-withdrawing moiety (like an ester or cyano group on the aromatic rings), photoexcitation can lead to a CT state.[10] This results in a large excited-state dipole moment, causing significant positive solvatochromism, where the emission peak red-shifts dramatically with increasing solvent polarity.[10][11] This property makes them useful as fluorescent probes for sensing environmental polarity.[11]

NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are essential tools for structural confirmation.[8] In ¹H NMR, the protons at the C9 position and the N-H proton (if present) give characteristic signals. The methylene protons at C9 in an unsubstituted DHA typically appear as a singlet around 4.0 ppm. For 9,9-disubstituted DHAs, the signals for these substituents provide clear evidence of successful synthesis. The conformation of the molecule can also be probed through advanced NMR techniques like NOE spectroscopy.[12]

Tabulated Spectroscopic Data

The following table summarizes key photophysical properties for representative substituted 9,10-dihydroacridines.

| Compound Name | Substituents | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| 1 | 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl | Toluene | 368 | 425 | 0.81 | [10][11] |

| 1 | 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl | Acetonitrile | 363 | 536 | 0.53 | [10][11] |

| 2 | 9,9-Dimethyl-9,10-dihydroacridine | - | - | - | - | [13] |

| 3 | N-Methyl-9,10-dihydroacridine | - | - | - | - | [14] |

(Note: Data for compounds 2 and 3 are not fully available in the provided search results but they are included as common examples.)

Experimental Protocol: Spectroscopic Characterization

Objective: To determine the absorption and emission properties of a synthesized DHA derivative.

-

Sample Preparation:

-

Prepare a stock solution of the DHA derivative in a high-purity spectroscopic grade solvent (e.g., toluene or acetonitrile) at a known concentration (e.g., 1 mM).

-

For UV-Vis absorption, dilute the stock solution to prepare a sample with an absorbance maximum between 0.5 and 1.0 AU (typically in the µM range).

-

For fluorescence measurements, prepare a more dilute sample with an absorbance maximum below 0.1 AU at the excitation wavelength to avoid inner filter effects.

-

-

UV-Visible Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline correction.

-

Replace the solvent with the sample solution and record the absorption spectrum over the desired range (e.g., 250-600 nm).

-

Identify the wavelength of maximum absorption (λabs).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at or near its λabs.

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., from λexc + 20 nm to 750 nm).

-

Identify the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (Φf), use a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene) and apply the comparative method.

-

Chemical Properties and Reactivity

The chemical reactivity of DHAs is dominated by the electron-rich nature of the central ring, making them excellent reducing agents.

Redox Behavior

9,10-dihydroacridines are potent single-electron or hydride donors.[4][14] They can be oxidized to the corresponding aromatic acridinium cation. This process involves the formal loss of two electrons and a proton (or a hydride ion). The mechanism can vary depending on the oxidant and reaction conditions.

With strong oxidants, the reaction often proceeds via a stepwise electron-proton-electron pathway.[14] An initial single-electron transfer (SET) generates the dihydroacridine radical cation (AcrH₂•⁺), which is a transient species.[14] This is followed by a rate-determining proton loss to form the acridinyl radical (AcrH•), which is then rapidly oxidized by a second equivalent of the oxidant to the final acridinium cation (AcrH⁺).[14]

This redox activity is the cornerstone of their application in photoredox catalysis, where they act as stoichiometric reductants to regenerate the photocatalyst in its active state.[6][15] For example, in reactions catalyzed by Ru(bpy)₃²⁺, the excited photocatalyst can be reductively quenched by a DHA, which in turn becomes oxidized.[6]

Redox Cycle in Photocatalysis

The diagram below illustrates the fundamental role of a DHA derivative in a generic photoredox catalytic cycle.

Sources

- 1. Acridine, 9,10-dihydro- [webbook.nist.gov]

- 2. PhytoBank: Showing 9,10-dihydroacridine (PHY0123884) [phytobank.ca]

- 3. The synthesis and ultraviolet and nuclear magnetic resonance spectra of some 9-substituted 9,10-dihydroacridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in asymmetric organocatalysis over the last 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ02839F [pubs.rsc.org]

- 12. chempap.org [chempap.org]

- 13. 9,9-Dimethyl-9,10-dihydroacridine | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. DSpace [dr.lib.iastate.edu]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Crystal Structure of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydroacridine Scaffold

The 9,10-dihydroacridine core is a privileged scaffold in medicinal chemistry and materials science. Its unique "butterfly" conformation and rich electronic properties make it a versatile building block for a diverse range of applications. The derivatization at the 9- and 10-positions allows for fine-tuning of its steric and electronic characteristics, leading to applications in areas such as fluorescent probes, organic light-emitting diodes (OLEDs), and photocatalysis.[1][2] This guide focuses on the structural aspects of a specific derivative, 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine, a compound of interest in the development of advanced organic electronic materials.[3]

While a definitive single-crystal X-ray diffraction study for 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is not publicly available in crystallographic databases as of the writing of this guide, we can infer its structural properties from closely related, well-characterized analogs. This guide will provide a comprehensive overview of its synthesis, proposed crystallization, and a detailed analysis of its expected crystal structure, drawing parallels with the known crystal structure of 4,9-dimethyl-9,10-dihydroacridine. Furthermore, we will explore the implications of its structure on its physicochemical properties and its applications in cutting-edge research.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of 9,9-disubstituted-9,10-dihydroacridines can be achieved through various synthetic routes.[4] A plausible and efficient method for the preparation of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is outlined below. This protocol is a synthesis of established procedures for similar acridine derivatives.

Experimental Protocol: Synthesis of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine

Step 1: Synthesis of 9,9-Dimethyl-9,10-dihydroacridine.

-

To a solution of N-phenylanthranilic acid in a suitable aprotic solvent, such as toluene, add a dehydrating agent like polyphosphoric acid.

-

Heat the mixture to reflux for several hours to effect cyclization and formation of the acridone intermediate.

-

Cool the reaction mixture and quench with water. The precipitated acridone is then filtered, washed, and dried.

-

To a suspension of the acridone in an anhydrous solvent like tetrahydrofuran (THF), add an excess of methylmagnesium bromide (a Grignard reagent) at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. The Grignard reagent will add to the carbonyl group, and a subsequent methylation will occur at the 9-position.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 9,9-Dimethyl-9,10-dihydroacridine.

Step 2: N-Arylation to yield 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine.

-

Combine the crude 9,9-Dimethyl-9,10-dihydroacridine, iodobenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., potassium carbonate) in a high-boiling point solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 120-150 °C) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is crucial for determining the precise molecular and crystal structure. A proposed method for the crystallization of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is as follows:

-

Dissolve the purified compound in a minimal amount of a good solvent, such as dichloromethane or chloroform, at room temperature.

-

Slowly add a poor solvent, such as hexane or methanol, until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C).

-

Over several days, single crystals should form. The crystals can then be isolated by filtration and washed with a cold mixture of the solvent/anti-solvent.

Structural Analysis: Insights from a Close Analog

As a definitive crystal structure for 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is not available, we will analyze the crystal structure of a closely related compound, 4,9-dimethyl-9,10-dihydroacridine , to infer the key structural features.[5]

The dihydroacridine core adopts a characteristic non-planar, butterfly-like conformation. The two outer phenyl rings are folded along the N-C9 axis. This folding is a key determinant of the molecule's electronic properties and its ability to participate in intermolecular interactions.

| Crystallographic Data for 4,9-dimethyl-9,10-dihydroacridine | |

| Chemical Formula | C₁₅H₁₅N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.834(2) |

| b (Å) | 12.045(2) |

| c (Å) | 11.453(2) |

| β (°) | 109.13(3) |

| Volume (ų) | 1150.1(4) |

| Z | 4 |

Data obtained from the Cambridge Structural Database (CSD), CCDC 167339.

In the case of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine, the introduction of a phenyl group at the 10-position is expected to significantly influence the overall molecular geometry and crystal packing. The dihedral angle between the plane of the N-phenyl group and the planes of the acridine core will be a critical parameter. This torsion will be a balance between steric hindrance from the methyl groups at the 9-position and the electronic effects of π-π stacking interactions in the solid state.

Molecular Geometry and Intermolecular Interactions

The molecular structure of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is anticipated to exhibit the following key features:

-

Non-planar Dihydroacridine Core: The central dihydroacridine ring system will be folded, creating the characteristic butterfly shape.

-

Tetrahedral C9 Atom: The C9 atom, bearing two methyl groups, will have a tetrahedral geometry.

-

Trigonal Planar N10 Atom: The nitrogen atom at the 10-position, bonded to the phenyl group, will likely have a trigonal planar or near-planar geometry.

-

Torsion of the N-Phenyl Group: The phenyl group at the 10-position will be twisted out of the plane of the acridine core to minimize steric clashes with the hydrogen atoms on the adjacent rings.

In the solid state, the crystal packing will be governed by a combination of weak intermolecular interactions, including:

-

van der Waals forces: These will be the dominant interactions, arising from the close packing of the molecules.

-

C-H···π interactions: The hydrogen atoms of the methyl groups and the aromatic rings could interact with the π-electron clouds of adjacent molecules.

-

π-π stacking: The aromatic rings of the acridine core and the N-phenyl group may engage in offset π-π stacking interactions with neighboring molecules.

Figure 1. A schematic representation of the key structural features of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine.

Physicochemical Properties and Their Implications

The unique crystal structure of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine directly influences its physical and chemical properties, which are crucial for its applications.

Spectroscopic Properties

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of 9,9-dimethyl-9,10-dihydroacridine show characteristic signals for the aromatic protons and carbons of the acridine core, as well as a distinct singlet for the two equivalent methyl groups at the 9-position.[6] For the 10-phenyl derivative, additional signals corresponding to the N-phenyl group would be observed, and the symmetry of the acridine signals would be affected by the presence of this substituent.

-

FT-IR Spectroscopy: The IR spectrum would exhibit characteristic bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching vibrations.[6]

-

UV-Vis Spectroscopy and Photoluminescence: Dihydroacridine derivatives are known for their interesting photophysical properties.[1][2] 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is expected to exhibit strong absorption in the UV region and display fluorescence. The position of the emission maximum and the quantum yield will be sensitive to the solvent polarity and the degree of aggregation, a phenomenon that is exploited in the design of fluorescent probes and OLEDs.

| Predicted Physicochemical Properties | |

| Molecular Formula | C₂₁H₁₉N |

| Molecular Weight | 285.39 g/mol |

| Boiling Point | ~401.2 °C at 760 mmHg |

| Density | ~1.1 g/cm³ |

Predicted data from chemical suppliers.[7]

Applications in Research and Development

The structural and electronic properties of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine make it a valuable component in several areas of research and development, particularly in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The 9,9-dimethyl-9,10-dihydroacridine moiety is a common building block for host materials and emitters in OLEDs.[1] Its non-planar structure can help to suppress intermolecular aggregation, which often leads to quenching of luminescence in the solid state. The electron-donating nature of the dihydroacridine core can be combined with electron-accepting units to create molecules with efficient intramolecular charge transfer (ICT) characteristics, which are essential for developing highly efficient fluorescent and thermally activated delayed fluorescence (TADF) emitters. The phenyl group at the 10-position can be further functionalized to tune the electronic properties and improve the performance of the resulting OLED devices.

Figure 2. A simplified workflow for the application of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine derivatives in OLEDs.

Photocatalysis

Dihydroacridine derivatives can act as potent organic photoredox catalysts. Upon photoexcitation, they can engage in single-electron transfer (SET) processes to activate organic substrates. The redox potential of the excited state can be tuned by modifying the substituents on the acridine core. The use of organic photocatalysts like 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine offers a more sustainable and cost-effective alternative to traditional transition-metal-based photocatalysts.

Conclusion and Future Outlook

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine represents a fascinating molecular scaffold with significant potential in materials science and drug discovery. While a definitive crystal structure remains to be published, a detailed analysis of its structural analogs provides valuable insights into its molecular geometry and potential intermolecular interactions. The non-planar, butterfly-like conformation of the dihydroacridine core, coupled with the electronic influence of the N-phenyl substituent, governs its unique photophysical properties and its utility in applications such as OLEDs and photocatalysis.

Future work should focus on obtaining high-quality single crystals of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine to unequivocally determine its crystal structure. This would provide a more precise understanding of its solid-state packing and the nature of the intermolecular forces at play. Such knowledge would be invaluable for the rational design of new materials with tailored properties for advanced applications, further unlocking the potential of this versatile heterocyclic system.

References

-

Zhao, Z., et al. (2020). 9,9-Dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides with AIE property for OLED application. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 871-878. Available from: [Link]

-

Donahue, J. P., et al. (2018). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. The Journal of Organic Chemistry, 83(15), 8899-8904. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22647, 9,9-Dimethyl-9,10-dihydroacridine. Retrieved from [Link].

-

Sourdon, V., Boyer, G., & Galy, J.-P. (2001). Crystal structure of 4,9-dimethyl-9,10-dihydroacridine, C15H15N. Zeitschrift für Kristallographie - New Crystal Structures, 216(4), 645-646. Available from: [Link]

-

Chembk. (2024). 9,9-Dimethyl-9,10-dihydroacridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic scheme of (i) 9,9-dimethyl-9,10-dihydroacridine... Retrieved from [Link]

-

Chemsrc. (2023). 9,9-dimethyl-10-phenyl-9,10-dihydroacridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical properties of 9,9‐dimethyl‐9,10‐dihydroacridine‐functionalized salen–indium complexes... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of (a) 2,9-dimethyl-1,10-phenanthroline... Retrieved from [Link]

-

Gudeika, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(3), 1294. Available from: [Link]

-

Suna Tech Inc. (n.d.). High Purity 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9,9-Dimethyl-9,10-dihydroacridine | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS#:717880-39-2 | 9,9-dimethyl-10-phenyl-9,10-dihydroacridine | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Electronic Structure and HOMO/LUMO Levels of Acridine Derivatives

Introduction: The Enduring Relevance of the Acridine Scaffold

The acridine tricycle, a nitrogen-containing heterocyclic aromatic compound, represents a privileged scaffold in both medicinal chemistry and materials science.[1] Its unique planar structure and rich electron system are foundational to its diverse applications, ranging from anticancer agents that intercalate with DNA to advanced materials for organic light-emitting diodes (OLEDs).[2] The biological activity of many acridine derivatives is attributed to the ability of the acridine moiety to insert itself between the base pairs of double-stranded DNA through π-π stacking interactions.[3] This interaction can interfere with the function of enzymes like topoisomerase I/II and telomerase, making these compounds potent therapeutic agents.[2][3]

Beyond their medicinal applications, the large conjugated ring system of acridines makes them valuable as fluorescent markers and imaging agents.[4] Furthermore, their semiconductor properties have led to their exploration as alternatives to traditional metal-based semiconductors in various electronic applications, including electroluminescent materials.[4]

A deep understanding of the electronic structure of acridine derivatives, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is paramount. These frontier molecular orbitals dictate the photophysical properties, electrochemical behavior, and reactivity of these molecules. The HOMO-LUMO energy gap is a critical parameter that influences a molecule's stability, its ability to absorb and emit light, and its electron-donating or -accepting character. For drug development professionals, these parameters can inform the design of molecules with enhanced DNA binding affinity or specific photodynamic properties. For materials scientists, tuning the HOMO and LUMO levels is essential for designing efficient charge-transporting layers and emitters in OLEDs and other organic electronic devices.[5][6]

This guide provides a comprehensive overview of the electronic structure of acridine derivatives, with a focus on their HOMO/LUMO levels. It will delve into both the theoretical and experimental methodologies used to characterize these fundamental properties, offering insights into how structural modifications of the acridine core can be used to rationally design molecules with tailored functionalities.

I. The Fundamental Electronic Structure of Acridine

The acridine molecule consists of two benzene rings fused to a central pyridine ring. This arrangement results in a planar, aromatic system with a delocalized π-electron cloud extending over all three rings.[1] The nitrogen heteroatom in the central ring significantly influences the electronic properties of the molecule. Being more electronegative than carbon, the nitrogen atom withdraws electron density from the ring system, making the 9-position (para to the nitrogen) and the 10-position (the nitrogen atom itself) particularly important for chemical reactivity.[7]

The reactivity of acridine is similar to that of pyridine and quinoline.[7] The lone pair of electrons on the nitrogen atom imparts weak basicity, allowing it to form salts.[7] Electrophilic substitution reactions tend to occur at the 2- and 7-positions on the outer benzenoid rings, while nucleophilic substitution preferentially targets the electron-deficient 9-position.[7]

The electronic transitions in the acridine ring system, specifically the π-π* transitions, are responsible for its characteristic UV-Vis absorption in the range of 350-450 nm.[8] The precise wavelengths of absorption and emission are highly sensitive to the nature and position of substituents on the acridine core.

II. Understanding HOMO and LUMO in Acridine Derivatives

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical and physical properties of a molecule.

-

HOMO: The HOMO is the highest energy level occupied by electrons. It represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron-donating capability.

-

LUMO: The LUMO is the lowest energy level that is unoccupied by electrons. It represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a measure of the molecule's excitability. A smaller gap generally corresponds to easier electronic transitions, often resulting in the absorption of longer wavelength light. Molecules with a large HOMO-LUMO gap are typically more stable and less reactive.

In the context of acridine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the acridine ring system itself or electron-donating substituents. Conversely, the LUMO is typically centered on the electron-deficient regions. The interaction of acridine's HOMO with the unoccupied orbitals of a metal is a key aspect of its application as a corrosion inhibitor.[9]

The ability to tune the HOMO and LUMO energy levels through synthetic modifications is a powerful tool for designing acridine derivatives with specific properties. For instance, in OLED applications, matching the HOMO and LUMO levels of different materials in the device stack is crucial for efficient charge injection and transport.[6] In drug design, modifying these levels can influence the molecule's redox properties and its interactions with biological targets.

III. Methodologies for Determining HOMO/LUMO Levels

Both experimental and computational methods are employed to determine the HOMO and LUMO energy levels of acridine derivatives.

A. Experimental Determination

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[10]

-

Principle: CV measures the current that develops in an electrochemical cell as the voltage is varied. The oxidation potential (E_ox) corresponds to the removal of an electron from the HOMO, while the reduction potential (E_red) corresponds to the addition of an electron to the LUMO.

-

Protocol:

-

Sample Preparation: The acridine derivative is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity.

-

Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The obtained plot of current versus potential is called a cyclic voltammogram.

-

Data Analysis: The onset potentials for oxidation and reduction are determined from the voltammogram. These values can then be used to calculate the HOMO and LUMO energies using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[11][12]

-

E_HOMO = -[E_ox (onset) - E_Fc/Fc+ (onset) + 4.8] eV

-

E_LUMO = -[E_red (onset) - E_Fc/Fc+ (onset) + 4.8] eV

-

-

2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the HOMO-LUMO gap.

-

Principle: When a molecule absorbs light, an electron is promoted from a lower energy orbital (typically the HOMO) to a higher energy orbital (often the LUMO). The wavelength of light absorbed corresponds to the energy difference between these orbitals.

-

Protocol:

-

Sample Preparation: A dilute solution of the acridine derivative is prepared in a suitable solvent.

-

Measurement: The absorbance of the solution is measured over a range of UV and visible wavelengths using a spectrophotometer.

-

Data Analysis: The absorption spectrum is plotted, and the wavelength of maximum absorption (λ_max) corresponding to the HOMO-LUMO transition is identified. The optical band gap (E_g) can be calculated using the following equation:

-

E_g (eV) = 1240 / λ_onset (nm) where λ_onset is the wavelength at the onset of the absorption band.

-

-

B. Computational Determination

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It has become an indispensable tool for predicting and understanding the properties of acridine derivatives.

-

Principle: DFT calculates the electronic energy of a molecule based on its electron density. From these calculations, the energies of the molecular orbitals, including the HOMO and LUMO, can be determined.

-

Protocol:

-

Molecular Geometry Optimization: The 3D structure of the acridine derivative is first optimized to find its most stable conformation.

-

Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[13]

-

Data Analysis: The output of the calculation provides the energies of all the molecular orbitals. The HOMO and LUMO energies are identified, and the HOMO-LUMO gap is calculated. DFT can also be used to visualize the spatial distribution of the HOMO and LUMO, providing insights into the regions of the molecule involved in electron donation and acceptance.

-

IV. Structure-Property Relationships: Tailoring the Electronic Landscape

The electronic properties of acridine derivatives can be systematically tuned by introducing different substituents at various positions on the acridine core. This allows for the rational design of molecules with desired HOMO/LUMO levels and, consequently, specific functionalities.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH2), alkoxy (-OR), and alkyl (-R) groups increase the electron density of the acridine ring. This generally leads to a destabilization (increase in energy) of the HOMO level, making the molecule a better electron donor.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halides (-F, -Cl, -Br) decrease the electron density of the acridine ring. This typically results in a stabilization (decrease in energy) of both the HOMO and LUMO levels, making the molecule a better electron acceptor. The effect on the LUMO is often more pronounced.

The position of the substituent also plays a critical role. For example, substituents at the 9-position can have a significant impact on the electronic properties due to their direct influence on the most reactive site of the acridine nucleus.

Table 1: Influence of Substituents on the HOMO/LUMO Levels of Acridine Derivatives (Illustrative Examples)

| Acridine Derivative | Substituent | Effect on HOMO | Effect on LUMO | HOMO-LUMO Gap | Application Implication |

| 9-Aminoacridine | -NH2 (EDG) | Increased Energy | Slightly Increased Energy | Decreased | Enhanced DNA intercalation, potential for red-shifted fluorescence |

| 9-Nitroacridine | -NO2 (EWG) | Decreased Energy | Significantly Decreased Energy | Decreased | Improved electron acceptor properties for organic electronics |

| Acridine Orange | -N(CH3)2 (EDG) | Increased Energy | Slightly Increased Energy | Decreased | Fluorescent probe, photosensitizer in photodynamic therapy[14] |

| Acridone | =O (EWG) | Decreased Energy | Decreased Energy | Increased | Potential for high triplet energy host materials in OLEDs |

V. Applications Driven by HOMO/LUMO Engineering

The ability to precisely control the electronic structure of acridine derivatives has led to their successful application in a wide range of fields.

A. Drug Development and Biological Probes

The interaction of acridine derivatives with DNA is a cornerstone of their use as anticancer and antimicrobial agents.[15] The HOMO and LUMO levels influence the strength of the π-π stacking interactions and the potential for photo-induced electron transfer processes. For instance, acridine derivatives are being explored as photosensitizers in photodynamic therapy (PDT), where light activation of the drug leads to the generation of cytotoxic reactive oxygen species.[14][16] The efficiency of this process is directly related to the electronic properties of the acridine derivative. Furthermore, the fluorescent properties of many acridines, which are governed by their HOMO-LUMO gap, make them excellent probes for monitoring biological processes, such as changes in cell polarity.[17][18]

B. Organic Electronics and Materials Science

In the realm of organic electronics, acridine derivatives are versatile building blocks for various components of OLEDs.[4] By tuning their HOMO and LUMO levels, they can be designed to function as:

-

Hole Transport Materials (HTMs): Require a high HOMO energy level for efficient hole injection from the anode.[5]

-

Electron Transport Materials (ETMs): Need a low LUMO energy level for efficient electron injection from the cathode.

-

Host Materials: Should possess a high triplet energy, which is related to a large HOMO-LUMO gap, to effectively confine the excitons on the dopant emitter.[6]

-

Emitters: The color of the emitted light is determined by the HOMO-LUMO gap of the molecule.

The development of acridine-based materials has contributed to the advancement of highly efficient and stable OLEDs for display and lighting applications.[19][20]

VI. Conclusion and Future Outlook

The acridine scaffold continues to be a source of inspiration for the development of novel molecules with a wide array of applications. A fundamental understanding of the relationship between the chemical structure and the electronic properties, particularly the HOMO and LUMO energy levels, is the key to unlocking the full potential of this versatile heterocyclic system. The synergy between advanced experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and powerful computational methods such as DFT, provides a robust platform for the rational design of next-generation acridine derivatives.

Future research will likely focus on the development of multifunctional acridine derivatives that combine therapeutic and diagnostic capabilities (theranostics), as well as the design of novel materials with enhanced performance in organic electronics. The continued exploration of the rich chemical space of acridine derivatives, guided by a deep understanding of their electronic structure, promises to yield exciting discoveries in both medicine and materials science.

References

-

Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties . National Institutes of Health. Available at: [Link]

-

Synthesis and Application of Acridine Derivatives . Chinese Journal of Organic Chemistry. Available at: [Link]

-

Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties . National Center for Biotechnology Information. Available at: [Link]

-

A systematic computational study of acridine derivatives through conceptual density functional theory . Bejoy Narayan Mahavidyalaya. Available at: [Link]

-

A review of published data on acridine derivatives with different biological activities . Kragujevac Journal of Science. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Acridine . Pharmaguideline. Available at: [Link]

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues . Royal Society of Chemistry. Available at: [Link]

-

Energy levels of LUMO and HOMO of the acridine derivatives determined from optical and electrochemical data, respectively . ResearchGate. Available at: [Link]

-

Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application . MDPI. Available at: [Link]

-

Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography . Royal Society of Chemistry. Available at: [Link]

-

Acridine Orange as a Novel Photosensitizer for Photodynamic Therapy in Glioblastoma . SAGE Journals. Available at: [Link]

-

UV-Vis absorption data of the acridine derivatives . ResearchGate. Available at: [Link]

-

Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation . Royal Society of Chemistry. Available at: [Link]

-

How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? . ResearchGate. Available at: [Link]

-

A New Synthesis Strategy for Acridine Derivatives to Constructing Novel Host for Phosphorescent Organic Light-Emitting Diodes . ResearchGate. Available at: [Link]

-

CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS . University POLITEHNICA of Bucharest. Available at: [Link]

-

A systematic computational study of acridine derivatives through conceptual density functional theory . PubMed. Available at: [Link]

-

Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions . MDPI. Available at: [Link]

-

Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties . MDPI. Available at: [Link]

-

An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off . Royal Society of Chemistry. Available at: [Link]

-

Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host . ACS Publications. Available at: [Link]

-

HOMO and LUMO Analysis through Cyclic Voltammetry . Prezi. Available at: [Link]

-

Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation . Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 3. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of Acridine Derivatives [sioc-journal.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties [mdpi.com]

- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 11. researchgate.net [researchgate.net]

- 12. prezi.com [prezi.com]

- 13. A systematic computational study of acridine derivatives through conceptual density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acridine Orange as a Novel Photosensitizer for Photodynamic Therapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions [mdpi.com]

- 17. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dihydroacridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dihydroacridine, also known as acridan, and its derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and photocatalysis. Their utility in these fields is intrinsically linked to their structural integrity and stability under various conditions, with thermal stability being a critical parameter. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of dihydroacridine compounds. We will delve into the theoretical underpinnings of thermal decomposition, detail the experimental methodologies for its assessment, explore the factors influencing thermal stability, and discuss the potential decomposition mechanisms. This document is intended to serve as a valuable resource for researchers and professionals working with these versatile molecules, enabling a deeper understanding of their properties and facilitating the design of more robust and stable compounds for advanced applications.

Introduction: The Significance of Dihydroacridines

The 9,10-dihydroacridine scaffold is a core structural motif in a multitude of functional molecules. In the realm of pharmaceuticals, dihydroacridine derivatives have been investigated for their potential as anticancer, antiviral, and neuroprotective agents. Their unique electronic properties also make them excellent candidates for use in organic light-emitting diodes (OLEDs) as host and hole-transporting materials, where thermal stability is paramount for device longevity and performance.[1] Furthermore, the use of dihydroacridine-based compounds as photocatalysts is a rapidly growing field of interest. The efficacy and reusability of these catalysts are directly dependent on their ability to withstand the thermal stresses of chemical reactions.

Given the diverse and critical applications of dihydroacridine derivatives, a thorough understanding of their thermal stability is not merely an academic exercise but a practical necessity. The decomposition temperature dictates the upper limit of their processing and operational range, while the nature of their decomposition products can have significant implications for safety, toxicity, and environmental impact.

Theoretical Framework of Thermal Stability

The thermal stability of a molecule is fundamentally determined by the strength of its covalent bonds. The process of thermal decomposition is initiated when the molecule absorbs sufficient thermal energy to overcome the activation energy barrier for bond cleavage. The weakest bonds within the molecule are typically the first to rupture, triggering a cascade of reactions that lead to the fragmentation of the molecule.

For 9,10-dihydroacridine, the key bonds susceptible to thermal cleavage are the C-H and N-H bonds at the 9 and 10 positions, respectively, as well as the C-C and C-N bonds within the heterocyclic ring structure. The bond dissociation energy (BDE) is a critical parameter in predicting the initiation of thermal decomposition. A lower BDE indicates a weaker bond that requires less energy to break.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting BDEs and elucidating reaction mechanisms that are often difficult to study experimentally.[2] By modeling the electronic structure of dihydroacridine and its derivatives, we can gain valuable insights into their intrinsic stability and predict how structural modifications will influence their thermal properties.[3][4]

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability of dihydroacridine compounds relies on a suite of analytical techniques that provide quantitative and qualitative data on their decomposition behavior.

Core Thermoanalytical Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of thermal analysis.[5]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA provides crucial information about the decomposition temperature, the number of decomposition steps, and the mass of any residual material.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, indicating whether the process is endothermic or exothermic.

| Parameter | Information Provided | Relevance to Dihydroacridines |

| Tonset (TGA) | The temperature at which significant mass loss begins. | A primary indicator of the initiation of thermal decomposition. |

| Td5 / Td10 (TGA) | Temperature at which 5% or 10% mass loss occurs. | A standardized metric for comparing the thermal stability of different compounds. |

| Melting Point (Tm) (DSC) | Temperature of solid-to-liquid phase transition. | Important for understanding the physical state of the compound prior to decomposition. |

| Decomposition Enthalpy (ΔHd) (DSC) | The heat absorbed or released during decomposition. | Provides thermodynamic information about the decomposition process. |

Advanced and Hyphenated Techniques

To gain a more comprehensive understanding of the decomposition process, TGA and DSC can be coupled with other analytical methods to identify the evolved gaseous products.

-

TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): These hyphenated techniques allow for the real-time identification of the chemical species being released as the sample decomposes.[6][7] This is invaluable for elucidating decomposition pathways and identifying potentially hazardous byproducts.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this technique, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[8][9] This provides a detailed "fingerprint" of the decomposition products.[10]

Experimental Protocols

A self-validating experimental workflow is critical for obtaining reliable and reproducible data.

-

Sample Preparation: Accurately weigh 3-5 mg of the dihydroacridine compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600-800 °C).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset decomposition temperature and the temperatures corresponding to specific mass loss percentages from the resulting TGA curve.

-

Sample Preparation: Accurately weigh 2-5 mg of the dihydroacridine compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas.

-

Temperature Program: Equilibrate the cell at a starting temperature. Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected melting and decomposition range.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Identify and quantify endothermic (e.g., melting) and exothermic (e.g., decomposition) events from the DSC thermogram.

Caption: Workflow for Thermal Analysis using TGA and DSC.

Factors Influencing the Thermal Stability of Dihydroacridines

The inherent thermal stability of the dihydroacridine core can be significantly modulated by the nature and position of substituents on the aromatic rings.

Electronic Effects of Substituents

The electronic properties of substituents play a crucial role in determining the stability of the dihydroacridine molecule.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups donate electron density to the aromatic system. This can increase the electron density at the nitrogen and carbon atoms of the heterocyclic ring, potentially strengthening the C-N and C-H bonds and thereby enhancing thermal stability.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the aromatic rings. This can weaken the bonds within the dihydroacridine core, making the molecule more susceptible to thermal degradation and lowering its decomposition temperature.[11]

A study on the non-catalyzed amination of aryl halides demonstrated a correlation between the activation energies and the Hammett σ parameters, which quantify the electron-donating or -withdrawing ability of substituents.[12] A similar relationship can be expected for the thermal decomposition of substituted dihydroacridines, where stronger electron-withdrawing substituents are likely to lower the activation energy for decomposition.

Steric Effects

Bulky substituents can introduce steric hindrance, which may either stabilize or destabilize the molecule. In some cases, steric crowding can prevent intermolecular interactions that might otherwise facilitate decomposition. Conversely, severe steric strain can weaken covalent bonds and lower the decomposition temperature.

Intermolecular Interactions

In the solid state, intermolecular forces such as hydrogen bonding and π-π stacking can significantly influence thermal stability. Stronger intermolecular interactions generally lead to a more stable crystal lattice, which requires more energy to disrupt, often resulting in a higher decomposition temperature.

Decomposition Mechanisms and Products

The thermal decomposition of complex organic molecules like dihydroacridines can proceed through various pathways, including radical chain reactions, concerted rearrangements, and elimination reactions.

Initiation: Homolytic Bond Cleavage

The most probable initiation step for the thermal decomposition of 9,10-dihydroacridine is the homolytic cleavage of the weakest bond. Computational studies on related N-heterocyclic compounds suggest that the N-H bond is often weaker than the C-H bonds.[9] Therefore, the initial step is likely the formation of an acridinyl radical and a hydrogen radical:

9,10-dihydroacridine → Acridinyl radical• + H•

Alternatively, cleavage of a C-H bond at the 9-position could also initiate decomposition. The relative likelihood of these two initiation pathways depends on their respective bond dissociation energies.

Propagation and Termination

Once formed, the initial radicals can participate in a series of propagation steps, such as hydrogen abstraction from other dihydroacridine molecules, leading to a chain reaction. The decomposition process terminates when two radicals combine.

Potential Decomposition Products

Based on the structure of dihydroacridine and studies of analogous compounds, a range of decomposition products can be anticipated. Py-GC-MS analysis of other nitrogen-containing heterocyclic compounds has identified smaller aromatic fragments, nitriles, and various hydrocarbons as common pyrolysis products.[6] For dihydroacridine, potential products could include:

-

Acridine (through dehydrogenation)

-

Carbazole (through rearrangement and loss of a CH₂ group)

-

Biphenyl and aniline derivatives (through ring opening)

-

Smaller aromatic hydrocarbons (e.g., benzene, toluene)

-

Nitrogen-containing gases (e.g., ammonia, hydrogen cyanide)

Caption: A generalized schematic of a radical-based decomposition pathway.

Autocatalytic Decomposition

In some cases, the decomposition products can act as catalysts for the further degradation of the parent compound, a phenomenon known as autocatalysis.[4] This leads to an acceleration of the decomposition rate over time and can be identified by the characteristic sigmoidal shape of the mass loss curve in TGA. For nitrogen-containing heterocycles, acidic or basic decomposition products can potentially catalyze further reactions.

Case Studies: Thermal Stability of Analogous N-Heterocyclic Compounds

While specific, comprehensive studies on a wide range of dihydroacridine derivatives are limited, valuable insights can be gleaned from research on structurally related compounds that are also used in applications demanding high thermal stability, such as OLEDs.

-